
Arsenazoitrisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a complex organic compound with the molecular formula C16H10AsN2Na3O11S2 and a molecular weight of 614.28 g/mol . This compound is primarily used as a reagent in analytical chemistry due to its ability to form complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsenazoitrisodiumsalt typically involves the diazotization of an aromatic amine followed by coupling with an arsonic acid derivative. The process begins with the treatment of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This diazonium salt is then reacted with an arsonic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to maintain the stability of the diazonium salt and ensure efficient coupling with the arsonic acid derivative .
Chemical Reactions Analysis
Types of Reactions
Arsenazoitrisodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other lower oxidation states.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like chloride, bromide, and cyanide ions are used in substitution reactions
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trioxide, aryl chlorides, aryl bromides, and aryl cyanides .
Scientific Research Applications
Arsenazoitrisodiumsalt has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a complexometric reagent for the determination of metal ions in solution.
Biology: It is employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Research has explored its potential use in cancer treatment due to its ability to form complexes with metal ions that can interfere with cellular processes.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of biosensors for detecting metal ions .
Mechanism of Action
The mechanism of action of Arsenazoitrisodiumsalt involves its ability to form stable complexes with metal ions. These complexes can interfere with various biological processes, such as enzyme activities and cellular signaling pathways. The compound’s arsonic acid group plays a crucial role in binding metal ions, while the diazonium group facilitates the formation of stable complexes .
Comparison with Similar Compounds
Arsenazoitrisodiumsalt is unique due to its specific structure and ability to form stable complexes with a wide range of metal ions. Similar compounds include:
Chromotropic Acid: Used in similar applications but lacks the arsonic acid group, making it less effective in binding certain metal ions.
Eriochrome Black T: Another complexometric reagent but with different binding properties and applications.
Methyl Orange: A pH indicator with some metal ion binding capabilities but not as versatile as this compound
This compound stands out due to its unique combination of functional groups, making it highly effective in various analytical and research applications.
Properties
Molecular Formula |
C9H9As3N3Na3 |
|---|---|
Molecular Weight |
452.92 g/mol |
IUPAC Name |
trisodium;1-azanida-3-arsacyclopenta-2,4-diene |
InChI |
InChI=1S/3C3H3AsN.3Na/c3*1-2-5-3-4-1;;;/h3*1-3H;;;/q3*-1;3*+1 |
InChI Key |
UOGBYFSAMHQBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[As]=C[N-]1.C1=C[As]=C[N-]1.C1=C[As]=C[N-]1.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


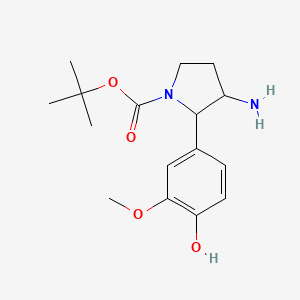
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
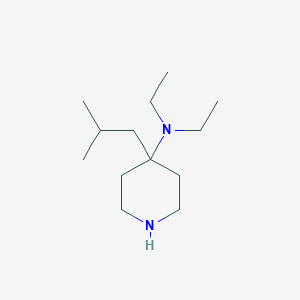
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

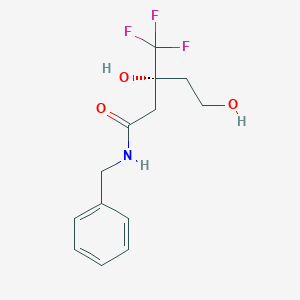
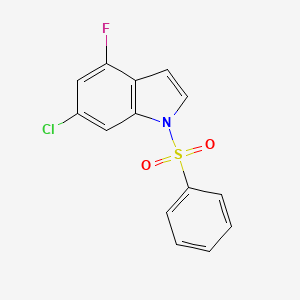
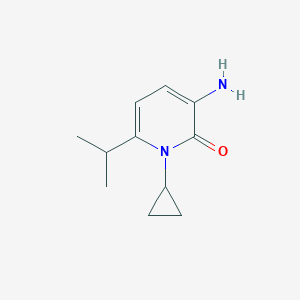
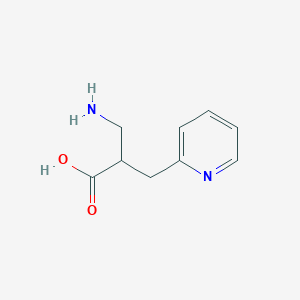
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
